Cas no 142253-58-5 (Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate)

Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1-Boc-3-(Cyanomethyl)azetidine
- 1-Azetidinecarboxylic acid, 3-(cyanomethyl)-, 1,1-dimethylethyl ester
- tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate
- 1-Azetidinecarboxylicacid, 3-(cyanomethyl)-, 1,1-dimethylethyl ester
- QRZNHJHKTCPFAO-UHFFFAOYSA-N
- 1-N-Boc-3-(cyanomethyl)azetidine
- 6946AA
- AB1006421
- AB0086090
- A26667
- 1-Azetidinecarboxylic acid,3-(cyanomethyl)-,1,1-
- AB6613
- SY243680
- 142253-58-5
- SB50692
- EN300-140004
- DTXSID40692847
- Pyridine, 2-(4-bromophenyl)-3,4,5,6-tetraphenyl-
- CS-0001916
- FT-0741561
- 2-(1-Boc-3-azetidinyl)acetonitrile
- tert-butyl3-(cyanomethyl)azetidine-1-carboxylate
- AKOS005258617
- MFCD11035913
- AS-44788
- SCHEMBL9696880
- Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate
-
- MDL: MFCD11035913
- インチ: 1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4,6-7H2,1-3H3
- InChIKey: QRZNHJHKTCPFAO-UHFFFAOYSA-N
- ほほえんだ: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(N1C([H])([H])C([H])(C([H])([H])C#N)C1([H])[H])=O
計算された属性
- せいみつぶんしりょう: 196.12100
- どういたいしつりょう: 196.121
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 266
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.3
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- 密度みつど: 1.089
- ふってん: 310.1°C at 760 mmHg
- フラッシュポイント: 141.3°C
- 屈折率: 1.482
- PSA: 53.33000
- LogP: 1.70488
Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate セキュリティ情報
Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-140004-0.5g |
tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate |
142253-58-5 | 95% | 0.5g |
$155.0 | 2023-02-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T66470-100mg |
tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate |
142253-58-5 | 95% | 100mg |
¥49.0 | 2024-07-18 | |
abcr | AB450878-250 mg |
tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate; . |
142253-58-5 | 250MG |
€119.10 | 2023-07-18 | ||
Chemenu | CM131600-1g |
tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate |
142253-58-5 | 95% | 1g |
$356 | 2021-06-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B893898-100mg |
tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate |
142253-58-5 | ≥95% | 100mg |
¥545.40 | 2022-09-29 | |
Enamine | EN300-140004-2.5g |
tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate |
142253-58-5 | 95% | 2.5g |
$350.0 | 2023-02-15 | |
Enamine | EN300-140004-5.0g |
tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate |
142253-58-5 | 95% | 5.0g |
$600.0 | 2023-02-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101238-1 G |
tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate |
142253-58-5 | 95% | 1g |
¥ 1,597.00 | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101238-5 G |
tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate |
142253-58-5 | 95% | 5g |
¥ 4,798.00 | 2022-10-13 | |
Advanced ChemBlocks | A-416-5G |
1-Boc-3-(cyanomethyl)azetidine |
142253-58-5 | 97% | 5G |
$490 | 2023-09-15 |
Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate 関連文献
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylateに関する追加情報
Recent Advances in the Application of Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate (CAS: 142253-58-5) in Chemical Biology and Pharmaceutical Research
Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate (CAS: 142253-58-5) is a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and bioactive compounds. Recent studies have highlighted its significance in the construction of azetidine-based scaffolds, which are increasingly recognized for their potential in drug discovery due to their unique conformational properties and metabolic stability. This research brief synthesizes the latest findings on the applications and synthetic methodologies involving this compound, providing insights into its role in advancing chemical biology and medicinal chemistry.
One of the most notable applications of Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate is its use as a key building block in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective kinase inhibitors, where the azetidine ring was functionalized to enhance binding affinity and selectivity. The study reported a 40% improvement in inhibitory activity compared to traditional pyrrolidine-based analogs, underscoring the compound's potential in kinase-targeted therapies.
In addition to its role in kinase inhibitor design, recent research has explored the compound's application in peptide mimetics. A team at the University of Cambridge utilized Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate to introduce constrained conformations into peptide backbones, resulting in improved proteolytic stability and bioavailability. Their findings, published in Chemical Science, revealed that the incorporation of this azetidine derivative led to a 2.5-fold increase in half-life for the modified peptides in serum, making it a promising strategy for peptide-based drug development.
The synthetic versatility of Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate has also been demonstrated in recent methodological advances. A 2024 Nature Communications paper described a novel photocatalytic protocol for the late-stage functionalization of the azetidine ring, enabling the introduction of diverse substituents at the 3-position. This approach significantly expanded the chemical space accessible from this intermediate, with potential applications in library synthesis for high-throughput screening campaigns.
From a safety and pharmacokinetic perspective, recent preclinical studies have provided valuable data on compounds derived from this intermediate. A comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling study published in European Journal of Pharmaceutical Sciences showed that azetidine-containing compounds synthesized from Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate generally exhibited favorable metabolic stability and low cytochrome P450 inhibition, addressing previous concerns about the potential toxicity of small, nitrogen-containing heterocycles.
Looking forward, the unique properties of Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate position it as a valuable tool in addressing current challenges in drug discovery, particularly in the development of targeted therapies and PROTACs (Proteolysis Targeting Chimeras). Its ability to confer both conformational constraint and synthetic flexibility makes it particularly suited for modern drug design paradigms that require precise control over molecular properties. As research continues to uncover new applications for this versatile building block, its importance in pharmaceutical development is likely to grow significantly in the coming years.
142253-58-5 (Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate) 関連製品
- 1217710-12-7(tert-butyl (3S)-3-(cyanomethyl)piperidine-1-carboxylate)
- 476493-40-0(tert-butyl 3-cyanopyrrolidine-1-carboxylate)
- 1806993-68-9(6-Bromo-3-cyano-2-(difluoromethyl)-4-iodopyridine)
- 2680838-63-3(6-({(prop-2-en-1-yloxy)carbonylamino}methyl)-5-oxaspiro3.5nonane-2-carboxylic acid)
- 1164541-52-9((E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide)
- 324036-96-6(3-(adamantan-1-yl)-1-(E)-(2-hydroxyphenyl)methylideneaminourea)
- 1239730-59-6(2-(2,6-dimethylpyrimidin-4-yl)oxyacetic acid)
- 74684-87-0(N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine)
- 2229008-09-5(1-2-(but-3-yn-1-yl)phenyl-1H-pyrazole)
- 832-72-4(Pentafluorophenylacetyl Chloride)
